(1R)-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-ol
Description
(1R)-1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a 1,2-thiazole core substituted with a methoxy group at position 3 and an ethanol moiety at position 3. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) contributes to its aromaticity and electronic properties, while the stereochemistry (R-configuration) may influence its interactions in biological or catalytic systems . This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of thiazole derivatives in bioactive molecules. confirms its commercial availability as a building block, emphasizing its relevance in organic synthesis .
Properties
IUPAC Name |
(1R)-1-(3-methoxy-1,2-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)5-3-6(9-2)7-10-5/h3-4,8H,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBAQBPNGZSTHD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NS1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NS1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-ol, also known by its CAS number 1932046-96-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Structural Information
- Molecular Formula : CHNOS
- Molecular Weight : 159.21 g/mol
- SMILES : CC(C1=CSN=C1OC)=O
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. A study focusing on thiazolidinone derivatives demonstrated that such compounds showed enhanced activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The tested derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The derivatives exhibited a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 7b | 0.22 | 85 |
| Ciprofloxacin | 0.5 | 60 |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent was evaluated through in vivo studies using the carrageenan-induced paw edema model in mice. The results indicated that thiazole derivatives can inhibit COX enzymes effectively, suggesting a dual role as antimicrobial and anti-inflammatory agents.
Key Findings:
- COX Inhibition : Compounds showed better COX inhibition compared to commercial drugs like ketoprofen and ibuprofen .
Cytotoxicity Studies
In vitro cytotoxicity evaluations were conducted on various cancer cell lines including HeLa and A549. The compound's IC values were determined to assess its effectiveness in inhibiting cell growth.
Key Findings:
- IC : The compound exhibited IC values ranging from 24.55 to 30.44 µM across different cancer cell lines, indicating moderate cytotoxicity .
Table 2: Cytotoxicity of this compound
| Cell Line | IC (µM) |
|---|---|
| HeLa | 24.55 |
| A549 | 30.44 |
Case Studies
A recent study synthesized multiple thiazole derivatives and evaluated their biological activities. Among these, the compound under discussion was noted for its promising antimicrobial and anti-inflammatory properties.
Study Highlights:
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, studies on related thiazole derivatives have demonstrated their ability to scavenge free radicals effectively. This suggests that (1R)-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-ol may possess similar antioxidant capabilities, making it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases .
Antimicrobial Properties
Thiazole-containing compounds have been extensively studied for their antimicrobial activities. Compounds with structural similarities to this compound have shown promising results against various bacterial and fungal strains. The presence of the thiazole moiety is believed to enhance the interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Biological Research Applications
Drug Development
The unique structure of this compound makes it an interesting scaffold for drug development. Its potential as a lead compound can be explored in synthesizing novel drugs targeting specific biological pathways. The thiazole ring's ability to form hydrogen bonds and interact with biological macromolecules can be leveraged in designing more effective pharmaceuticals .
Biological Assays
The compound can be utilized in various biological assays to evaluate its effects on cellular processes. For instance, it can be tested for cytotoxicity in cancer cell lines or evaluated for its ability to modulate enzyme activities involved in metabolic pathways .
Material Science Applications
Polymer Chemistry
In material science, thiazole derivatives are investigated for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials. This could lead to the development of advanced materials with tailored properties for specific applications .
Case Study 1: Antioxidant Properties
A study conducted on thiazole derivatives revealed that certain compounds exhibited significant radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl). The findings suggest that modifications to the thiazole structure can enhance antioxidant activity. This research paves the way for further investigations into this compound's antioxidant potential .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial agents derived from thiazoles, several compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound may serve as a foundation for new antimicrobial therapies targeting resistant strains .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are compared based on heterocycle type, substituents, stereochemistry, and physicochemical properties inferred from molecular formulas and structural features.
Enantiomeric Comparison: (1S)-1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-ol
- Key Differences : The S-enantiomer () differs only in stereochemistry. Enantiomers often exhibit distinct biological activities due to chiral recognition in enzymes or receptors.
- Synthesis : Both enantiomers may be synthesized via asymmetric reduction of the corresponding ketone (e.g., 1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one, ) using chiral catalysts or resolving agents.
Heterocycle and Substituent Variation: (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
- Structure : Replaces the thiazole (S, N) with an oxazole (O, N) and substitutes methoxy with bromo ().
- Physicochemical Impact: Bromine increases molecular weight (C₅H₆BrNO₂; MW 200.02) and lipophilicity (higher logP vs. methoxy). Oxazole’s oxygen reduces electron density compared to thiazole, altering reactivity in electrophilic substitutions.
- Applications : Bromo groups are common in cross-coupling reactions, suggesting utility in Suzuki or Buchwald-Hartwig couplings .
Functional Group Comparison: 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one
- Structure : Ketone analog of the target alcohol ().
- Physicochemical Impact :
- Ketones lack hydrogen-bonding capacity, reducing water solubility compared to alcohols.
- Higher electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., Grignard reagents).
- Synthetic Relevance : Sodium borohydride reduction (as in ) could convert this ketone to the target alcohol .
Six-Membered Heterocycle: (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol
- Structure : Pyrimidine ring (two nitrogens) replaces thiazole ().
- Higher aromatic stability compared to thiazoles.
- Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents (e.g., 5-fluorouracil) .
Triazole Derivatives: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
- Structure : Triazole (three nitrogens) replaces thiazole, with a phenyl substituent ().
- Physicochemical Impact: Triazoles are more polar and acidic (pKa ~10–12 for NH protons) than thiazoles.
- Applications : Triazoles are key in antifungal agents (e.g., fluconazole) and click chemistry .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
